molecular formula C12H26N2 B14133629 I(2),2-Dimethyl-I(2)-propyl-1-piperidineethanamine CAS No. 929341-37-7

I(2),2-Dimethyl-I(2)-propyl-1-piperidineethanamine

Cat. No.: B14133629
CAS No.: 929341-37-7
M. Wt: 198.35 g/mol
InChI Key: KWSFVNLNVITSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reduction of piperidinones, which can be obtained through photochemical methods involving intramolecular cycloaddition of dienes . The resulting piperidinones are then reduced to form the desired piperidine derivative.

Industrial Production Methods

Industrial production of piperidine derivatives often involves multicomponent reactions, hydrogenation, cyclization, and amination . These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert piperidinones to piperidines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, reduced piperidines, and substituted derivatives with various functional groups.

Scientific Research Applications

2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

929341-37-7

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine

InChI

InChI=1S/C12H26N2/c1-4-8-12(3,10-13)14-9-6-5-7-11(14)2/h11H,4-10,13H2,1-3H3

InChI Key

KWSFVNLNVITSLQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CN)N1CCCCC1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.